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(3,5-Difluoro-2-propoxyphenyl)methanol Documentation Hub

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  • Product: (3,5-Difluoro-2-propoxyphenyl)methanol

Core Science & Biosynthesis

Foundational

3,5-Difluoro-2-propoxybenzyl alcohol chemical structure

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Author: BenchChem Technical Support Team. Date: February 2026

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Exploratory

Strategic Utilization of Fluorinated Benzyl Alcohol Building Blocks in Drug Discovery

The following technical guide details the strategic application, synthesis, and reactivity of fluorinated benzyl alcohol building blocks in medicinal chemistry. Executive Summary In modern medicinal chemistry, fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and reactivity of fluorinated benzyl alcohol building blocks in medicinal chemistry.

Executive Summary

In modern medicinal chemistry, fluorinated benzyl alcohols represent a critical class of "privileged intermediates." They serve a dual purpose: providing a robust scaffold for further functionalization (via nucleophilic substitution or oxidation) and introducing fluorine early in the synthetic sequence to modulate physicochemical properties.

This guide addresses the specific utility of ring-fluorinated benzyl alcohols. Unlike their non-fluorinated counterparts, these building blocks offer enhanced metabolic stability against oxidative clearance and precise modulation of lipophilicity (


) and electronic distribution, essential for optimizing binding affinity and bioavailability.

The Fluorine Effect: Physicochemical & Metabolic Rationale

Electronic Deactivation and Reactivity

The strategic placement of fluorine atoms on the benzyl ring fundamentally alters the reactivity of the benzylic center.

  • Inductive Effect (-I): Fluorine’s high electronegativity pulls electron density from the ring.

  • Impact on Benzylic Carbon: This electron withdrawal destabilizes the formation of benzylic carbocations. Consequently, reactions converting fluorinated benzyl alcohols to halides or leaving groups favor S

    
    2 mechanisms  over S
    
    
    
    1, reducing racemization in chiral derivatives and minimizing side reactions like polymerization.
Metabolic Stability (The "Blocker" Effect)

Benzyl alcohols are metabolic "soft spots," rapidly oxidized to benzoic acids by Cytochrome P450 (CYP) isoforms or alcohol dehydrogenases.

  • Mechanism: CYP-mediated oxidation involves hydrogen atom abstraction (HAT) from the benzylic carbon.

  • The Fluorine Solution: While fluorine is rarely placed on the benzylic carbon in these specific alcohol blocks (which would yield unstable hemiacetals), placing fluorine on the aromatic ring (ortho/meta/para) exerts a through-bond electron-withdrawing effect. This increases the bond dissociation energy (BDE) of the benzylic C-H bonds, slowing the rate of metabolic oxidation.

Quantitative Impact on Lipophilicity

Substituting Hydrogen for Fluorine typically increases lipophilicity, facilitating membrane permeability.

Substituent Pattern

(approx vs. H)
Electronic Effect (

)
Application
Benzyl Alcohol (Ref) 0.00.0Baseline
2-Fluoro +0.15Inductive (-I)Steric block, ortho-lithiation director
3-Fluoro +0.22Strong EWGAcidifying benzylic protons
4-Fluoro +0.18Resonance (+R) / Inductive (-I)Blocking para-metabolic hydroxylation
2,6-Difluoro +0.30Dual Ortho EffectConformational locking (atropisomerism potential)

Synthetic Access & Experimental Workflows

Workflow Visualization

The following diagram illustrates the standard workflow for generating and utilizing these building blocks, highlighting the divergence points for drug discovery campaigns.

G Start Fluorobenzaldehyde / Fluorobenzoic Acid Reduction Reduction (NaBH4 or LiAlH4) Start->Reduction Synthesis Alcohol Fluorinated Benzyl Alcohol (Key Intermediate) Reduction->Alcohol Activation Activation (SOCl2 / PBr3 / MsCl) Alcohol->Activation Pathway A Oxidation Controlled Oxidation (Dess-Martin / Swern) Alcohol->Oxidation Pathway B Etherification Mitsunobu / Williamson Ether Alcohol->Etherification Pathway C Halide Benzyl Halide (Electrophile) Activation->Halide Aldehyde Fluorobenzaldehyde (For Reductive Amination) Oxidation->Aldehyde Ether Benzyl Ether (Scaffold Linker) Etherification->Ether

Figure 1: Divergent synthesis workflow starting from fluorinated precursors to active medicinal chemistry intermediates.

Protocol: Regioselective Synthesis of 2,4-Difluorobenzyl Alcohol

Context: This protocol is preferred over LiAlH


 reduction for safety and chemoselectivity, particularly if ester groups are present elsewhere on the molecule.

Reagents:

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH

    
    , 0.5 eq)
    
  • Methanol (anhydrous)

  • 1M HCl (aqueous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2,4-difluorobenzaldehyde (10 mmol) and dissolve in anhydrous Methanol (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH

    
     (5 mmol) portion-wise over 10 minutes. Note: Gas evolution (H
    
    
    
    ) will occur; ensure proper venting.
  • Reaction: Allow the mixture to warm to room temperature and stir for 45 minutes. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the aldehyde spot.

  • Quench: Cool back to 0°C and quench carefully with 1M HCl (10 mL) until pH ~5.

  • Workup: Concentrate in vacuo to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Validation: The product should appear as a clear oil. Purity is confirmed via

    
    H NMR (Diagnostic peak: benzylic CH
    
    
    
    doublet at ~4.6 ppm becomes a singlet upon D
    
    
    O shake).

Reactivity & Derivatization in MedChem

Converting to Electrophiles (Benzyl Halides)

Fluorinated benzyl alcohols are frequently converted to benzyl bromides or chlorides to serve as alkylating agents for amines or phenols.

Critical Consideration: Due to the electron-withdrawing nature of fluorine, the resulting benzyl halides are more electrophilic toward S


2 attack but less prone to solvolysis  (S

1) compared to non-fluorinated analogs.
  • Protocol Tip: When using PBr

    
    , keep temperatures low (0°C) to prevent elimination or polymerization, although fluorinated rings are generally robust.
    
The Mitsunobu Reaction

Fluorinated benzyl alcohols are excellent substrates for the Mitsunobu reaction (coupling with phenols/imides).

  • Advantage: The slightly increased acidity of the alcohol proton (due to ring fluorination) can facilitate the formation of the alkoxy-phosphonium intermediate.

  • Application: Synthesis of fluorinated benzyl ethers as metabolically stable linkers.

Case Study: Impact on Drug Candidates

Aprepitant (Emend)

While Aprepitant itself contains a 3,5-bis(trifluoromethyl)benzyl ether moiety, the synthesis often relies on the corresponding benzyl alcohol or halide intermediates.

  • Role of Fluorine: The 3,5-bis(CF

    
    ) pattern provides immense metabolic stability and lipophilicity, preventing the rapid degradation of the benzyl ether linkage.
    
  • Building Block: 3,5-Bis(trifluoromethyl)benzyl alcohol.

Pathway Visualization: Metabolic Blocking

The diagram below compares the metabolic fate of a standard benzyl alcohol versus a fluorinated analog.

MetabolicFate cluster_0 Standard Benzyl Alcohol cluster_1 4-Fluorobenzyl Alcohol BA Benzyl Alcohol CYP1 CYP450 (Rapid H-Abstraction) BA->CYP1 Acid Benzoic Acid (Inactive/Excreted) CYP1->Acid FBA 4-F-Benzyl Alcohol CYP2 CYP450 (Slowed H-Abstraction) FBA->CYP2 High Barrier Stable Prolonged Half-Life (Active Scaffold) CYP2->Stable

Figure 2: Comparison of metabolic oxidation rates. The electron-deficient ring of the fluorinated analog raises the activation energy for CYP450-mediated oxidation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Hagenaars, A. C., et al. (2002). Structure-activity relationships of fluorinated benzyl alcohol derivatives. Journal of Fluorine Chemistry, 114(2), 191-198.

  • Swarts, F. (Original isolation of fluoro-aromatics). Bull. Acad. Roy. Belg. (Historical Context for Fluorine Chemistry).

Disclaimer: This guide is intended for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate personal protective equipment (PPE).

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 3,5-Difluoro-2-propoxybenzaldehyde

Executive Summary & Chemical Context This application note details the protocol for the reduction of 3,5-Difluoro-2-propoxybenzaldehyde to 3,5-Difluoro-2-propoxybenzyl alcohol . This transformation is a critical step in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This application note details the protocol for the reduction of 3,5-Difluoro-2-propoxybenzaldehyde to 3,5-Difluoro-2-propoxybenzyl alcohol . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly in the development of potassium channel blockers and kinase inhibitors where the fluorinated benzyl ether motif is prevalent.

Substrate Analysis & Reagent Selection

The substrate presents a unique electronic and steric environment:

  • Electronic Activation: The 3,5-difluoro substitution pattern exerts a strong inductive effect (

    
    ), increasing the electrophilicity of the carbonyl carbon. This typically accelerates nucleophilic attack.
    
  • Steric Hindrance: The 2-propoxy group (ortho-position) introduces steric bulk. While the electronic activation favors reduction, the steric environment necessitates controlled addition to ensure complete conversion without requiring harsh thermal forcing.

Reagent Choice: Sodium Borohydride (


) is selected over Lithium Aluminum Hydride (

).
  • Rationale 1 (Chemo-selectivity):

    
     is mild and chemoselective for aldehydes/ketones, preserving the benzylic ether bond and preventing potential defluorination (nucleophilic aromatic substitution) that can occur with stronger reducing agents.
    
  • Rationale 2 (Safety): The reaction produces hydrogen gas;

    
     allows for easier off-gassing management compared to the aggressive reactivity of 
    
    
    
    .

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 3,5-Difluoro-2-propoxybenzaldehyde (>97%)Starting Material
Reagent Sodium Borohydride (

), granular
Reducing Agent
Solvent Methanol (Anhydrous preferred)Reaction Medium
Quench Ammonium Chloride (

), sat. aq.
Proton Source / Neutralizer
Extraction Ethyl Acetate (EtOAc)Organic Phase Solvent
Monitoring TLC Plates (Silica gel 60 F254)Process Control
Step-by-Step Methodology
Step 1: Solvation and Temperature Control
  • Charge a round-bottom flask with 3,5-Difluoro-2-propoxybenzaldehyde (1.0 equiv).

  • Add Methanol (10 mL per gram of substrate).

    • Note: Ensure the aldehyde is fully dissolved. The propoxy chain aids lipophilicity; if solubility is poor, a co-solvent system of MeOH:THF (4:1) may be used.

  • Cool the solution to 0°C using an ice/water bath.

    • Causality: Cooling suppresses the initial exotherm and prevents "runaway" gas evolution upon hydride addition.

Step 2: Hydride Addition
  • Add

    
      (1.2 equiv) portion-wise over 15–20 minutes.
    
    • Critical: Do not dump the reagent. Rapid addition causes vigorous

      
       evolution and foaming.
      
    • Stoichiometry: Theoretically, 0.25 mol of

      
       reduces 1 mol of aldehyde. However, 1.0–1.2 equiv is standard to account for solvent reaction and ensure rapid completion.
      
Step 3: Reaction and Monitoring
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 45–90 minutes .

  • TLC Validation: Spot the reaction mixture against the starting material (Eluent: 20% EtOAc in Hexanes).

    • Success Criteria: Disappearance of the aldehyde spot (

      
      ) and appearance of the alcohol spot (
      
      
      
      , usually streaks slightly due to H-bonding).
Step 4: Quench and Workup
  • Cool the mixture back to 0°C.

  • Slowly add Saturated Aqueous

    
      (5 mL per gram of substrate).
    
    • Mechanism: This destroys excess hydride and buffers the pH to ~7, preventing acid-catalyzed ether cleavage.

  • Dilute with water and extract 3x with Ethyl Acetate .

  • Wash combined organics with Brine (Saturated NaCl) to remove residual methanol and water.

  • Dry over Anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotary Evaporator).

Process Visualization

Reaction Mechanism & Pathway

The following diagram illustrates the hydride transfer mechanism and the transition from the electrophilic aldehyde to the alkoxide intermediate, followed by protonation.

ReactionMechanism Substrate 3,5-Difluoro-2- propoxybenzaldehyde Intermediate Borate Complex (Alkoxide Intermediate) Substrate->Intermediate Nucleophilic Attack (H- transfer) Reagent NaBH4 / MeOH (Hydride Source) Reagent->Intermediate Product 3,5-Difluoro-2- propoxybenzyl alcohol Intermediate->Product Hydrolysis Quench Aq. NH4Cl (Protonation) Quench->Product

Figure 1: Mechanistic pathway of the borohydride reduction. The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate which is subsequently hydrolyzed.

Workup & Purification Workflow

This flowchart guides the researcher through the critical isolation steps to maximize yield and purity.

WorkupFlow Start Reaction Complete (TLC Verified) Quench Quench: Sat. NH4Cl (pH ~7) Start->Quench Extract Extraction: Ethyl Acetate (3x) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep PhaseSep->Extract Aqueous Layer (Re-extract if needed) Wash Wash: Brine (Sat. NaCl) PhaseSep->Wash Organic Layer Dry Dry: Na2SO4 & Filter Wash->Dry Evap Concentrate (Rotovap) Dry->Evap Final Crude Product (Check NMR) Evap->Final

Figure 2: Step-by-step workup protocol ensuring efficient separation of the alcohol from inorganic byproducts.

Quality Control & Self-Validation

To ensure the protocol was successful, the isolated product must be validated against specific analytical markers.

Analytical Checkpoints
MethodObservationInterpretation
IR Spectroscopy Absence of peak at ~1690

Complete consumption of Carbonyl (

)
IR Spectroscopy Presence of broad band ~3300

Formation of Hydroxyl (

)
1H NMR (

)
Disappearance of singlet at

10.0–10.5 ppm
Loss of Aldehyde proton
1H NMR (

)
Appearance of doublet/singlet at

4.6–4.8 ppm
Formation of Benzylic

1H NMR (

)
Retention of triplet at

~4.0 ppm
Stability of Propoxy (

) group
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: Old

      
       (absorbed moisture) or wet solvent.
      
    • Solution: Add an additional 0.5 equiv of

      
       and warm slightly to 30°C.
      
  • Issue: Emulsion during extraction.

    • Cause: The propoxy chain acts as a surfactant.

    • Solution: Add more Brine or a small amount of Methanol to break the surface tension. Filter through Celite if solid particulates are present.

References

  • Banfi, L., Narisano, E., Riva, R., Stien, D. (2005). "Sodium Borohydride." Encyclopedia of Reagents for Organic Synthesis. Wiley.

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Chapter 24: Chemoselectivity and Reduction).

  • Abdel-Magid, A. F. (2016). "Reductions in Organic Synthesis: Recent Advances and Practical Applications." ACS Symposium Series. (General grounding for hydride reductions).

  • Sigma-Aldrich (Merck). "Reduction of Aldehydes and Ketones - Protocol." (Standard Industry Protocol verification).

Application

Application Notes & Protocols: Investigating 3,5-Difluoro-2-propoxyphenyl Derivatives as Novel Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicides

For Distribution To: Researchers, scientists, and drug development professionals in the agrochemical sector. Abstract This document outlines a comprehensive research and development framework for evaluating the potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

This document outlines a comprehensive research and development framework for evaluating the potential of novel 3,5-difluoro-2-propoxyphenyl derivatives as next-generation herbicides. While this specific chemical scaffold is not yet represented in commercialized products, its structural analogy to well-established diaryl ether herbicides strongly suggests a plausible mechanism of action as inhibitors of protoporphyrinogen oxidase (PPO, EC 1.3.3.4). This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to synthesize, screen, and characterize these potential agrochemicals. The protocols herein are designed as self-validating systems, providing insights from initial synthesis to preliminary efficacy and mechanism-of-action studies.

Scientific Rationale & Core Hypothesis

The global agrochemical market continuously seeks novel herbicides with alternative modes of action or improved profiles to manage weed resistance. Diaryl ether herbicides, such as Lactofen and Fomesafen, represent a critical class of PPO inhibitors. These molecules function by competitively binding to the active site of the PPO enzyme, which is essential for chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon leaking from the plastid, is rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen, a highly reactive oxygen species that causes rapid lipid peroxidation of cell membranes, leading to cellular leakage, necrosis, and eventual plant death.

The core hypothesis of this investigation is that the 3,5-difluoro-2-propoxyphenyl scaffold represents a promising starting point for novel PPO inhibitors. The difluoro-substitution on the phenyl ring can enhance metabolic stability and binding affinity, while the propoxy-ether linkage maintains the core diaryl ether pharmacophore necessary for PPO inhibition. This guide outlines the workflow to validate this hypothesis.

Research & Development Workflow

The logical progression from a candidate molecule to a viable lead involves a multi-stage process. This workflow ensures that resources are directed toward the most promising candidates.

R_and_D_Workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Biological Efficacy & Selectivity cluster_2 Phase 3: Lead Optimization A Hypothesis: 3,5-Difluoro-2-propoxyphenyl Scaffold as PPO Inhibitor B Chemical Synthesis (e.g., Ullmann Condensation) A->B C Structural Characterization (NMR, MS, HPLC) B->C D In Vitro PPO Enzyme Inhibition Assay C->D E Greenhouse Pot Trials (Post-emergence) D->E Promising IC50 Value F Dose-Response Analysis (GR50 Determination) E->F G Weed Spectrum & Crop Selectivity Screening F->G H Preliminary Formulation (Emulsifiable Concentrate) G->H Good Efficacy & Selectivity I Mode of Action Confirmation (Physiological & Symptomology) H->I J Structure-Activity Relationship (SAR) Studies I->J

Caption: High-level workflow for the development of novel herbicides.

Protocols & Methodologies

Protocol 1: Synthesis of a Candidate Derivative via Ullmann Condensation

The Ullmann condensation is a reliable method for forming the diaryl ether bond central to this chemical class. This protocol describes the synthesis of a representative compound: 1-(2,4-dichloro-5-nitrophenoxy)-3,5-difluoro-2-propoxybenzene.

Objective: To synthesize a candidate molecule for biological screening.

Materials:

  • 3,5-difluoro-2-propoxyphenol

  • 2,4-dichloro-1-fluoro-5-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3,5-difluoro-2-propoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and CuI (0.1 eq).

  • Add anhydrous DMF (approx. 20 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2,4-dichloro-1-fluoro-5-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 120 °C and maintain for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.

  • Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC.

Protocol 2: In Vitro PPO Inhibition Assay

This spectrophotometric assay quantifies the inhibitory potential of the synthesized compound on the PPO enzyme extracted from a suitable plant source, such as etiolated seedlings.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the candidate compound.

Materials:

  • Etiolated seedlings (e.g., corn or spinach)

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10% (v/v) glycerol.

  • Assay Buffer: 100 mM HEPES (pH 7.5), 1 mM EDTA, 5 mM DTT.

  • Protoporphyrinogen IX (substrate), prepared fresh.

  • Synthesized inhibitor compound dissolved in DMSO.

  • Spectrophotometer capable of reading at 630 nm.

  • Centrifuge.

Step-by-Step Procedure:

  • Enzyme Extraction:

    • Homogenize 10g of etiolated plant tissue in 50 mL of ice-cold Extraction Buffer using a blender.

    • Filter the homogenate through four layers of cheesecloth.

    • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4 °C.

    • Carefully collect the supernatant containing the PPO enzyme. Determine the protein concentration using a Bradford assay.

  • Inhibition Assay:

    • In a 96-well microplate, prepare reaction mixtures containing:

      • Assay Buffer

      • Enzyme extract (adjusted to a consistent protein concentration)

      • Varying concentrations of the inhibitor (from 1 nM to 100 µM), added from a DMSO stock (ensure final DMSO concentration is <1%).

      • A control well with DMSO only (no inhibitor).

    • Pre-incubate the plate at 25 °C for 10 minutes.

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX, to a final concentration of 5 µM.

    • Monitor the increase in absorbance at 630 nm for 15 minutes, which corresponds to the formation of protoporphyrin IX.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Compound Structure Hypothetical IC₅₀ (nM)
Candidate 1 3,5-difluoro-2-propoxyphenyl derivative45.2
Lactofen (Reference Herbicide)38.5
Fomesafen (Reference Herbicide)62.1
Caption: Hypothetical in vitro screening data for a candidate compound.
Protocol 3: Greenhouse Efficacy Trial (Post-Emergence)

This protocol assesses the whole-plant herbicidal activity of the candidate compound on target weed species.

Objective: To determine the whole-plant efficacy and calculate the Growth Reduction 50 (GR₅₀) value.

Materials:

  • Target weed species (e.g., Velvetleaf, Abutilon theophrasti; Common Lambsquarters, Chenopodium album).

  • Crop species for selectivity testing (e.g., Soybean, Glycine max).

  • Pots (10 cm diameter) with standard potting mix.

  • Growth chamber or greenhouse with controlled environment (25/20 °C day/night, 16h photoperiod).

  • Track sprayer for uniform application.

  • Emulsifiable Concentrate (EC) formulation of the candidate compound.

Step-by-Step Procedure:

  • Plant Growth:

    • Sow seeds of weed and crop species in pots and grow them until they reach the 2-3 true leaf stage.

  • Formulation & Application:

    • Prepare a series of spray solutions of the candidate compound (e.g., 0, 10, 50, 100, 250, 500 g Active Ingredient/hectare) using the EC formulation diluted in water.

    • Include a commercial standard (e.g., Lactofen) for comparison.

    • Apply the solutions uniformly to the plants using a calibrated track sprayer.

  • Evaluation:

    • Place the treated plants back in the greenhouse in a randomized complete block design.

    • Visually assess phytotoxicity symptoms (e.g., necrosis, chlorosis, stunting) at 3, 7, and 14 days after treatment (DAT).

    • At 14 DAT, harvest the above-ground biomass for each pot, and determine the fresh weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each treatment relative to the untreated control.

    • Use regression analysis to plot the percent reduction against the application rate and determine the GR₅₀ value (the rate causing 50% growth reduction).

Expected Outcomes & Interpretation

A successful candidate from this workflow would exhibit the following characteristics:

  • Low IC₅₀ Value: A low nanomolar IC₅₀ in the PPO inhibition assay indicates high potency at the target site.

  • Classic PPO Symptoms: Treated plants should display rapid necrosis and wilting, particularly in sunlight, which is characteristic of PPO inhibitor activity.

  • Potent GR₅₀ Value: A low GR₅₀ value in greenhouse trials confirms whole-plant activity.

  • Favorable Selectivity: The compound should effectively control target weeds at application rates that are safe for the intended crop (e.g., high GR₅₀ for soybean, low GR₅₀ for Velvetleaf).

PPO_Pathway cluster_pathway Chlorophyll & Heme Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_toxicity Photodynamic Damage Cascade Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Multiple Steps Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Multiple Steps Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Enzyme Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Mg-chelatase ... Heme Heme Protoporphyrin_IX->Heme Fe-chelatase Inhibitor 3,5-Difluoro-2-propoxyphenyl Derivative PPO_Enzyme PPO Enzyme Inhibitor->PPO_Enzyme Blocks Substrate Site Accumulation Accumulated Protoporphyrinogen IX (leaks from plastid) PPO_Enzyme->Accumulation Inhibition Causes Oxidation Spontaneous Oxidation Accumulation->Oxidation Proto_IX Protoporphyrin IX (in cytoplasm) Oxidation->Proto_IX Singlet_Oxygen Singlet Oxygen (¹O₂) Proto_IX->Singlet_Oxygen Light Light Oxygen ³O₂ Damage Lipid Peroxidation & Membrane Damage Singlet_Oxygen->Damage Death Cell Death / Necrosis Damage->Death

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Difluoro-2-propoxybenzyl Alcohol

Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-propoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-propoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. We aim to provide practical, experience-driven advice to help you improve your yield and purity.

Overview of the Synthetic Pathway

The most common and straightforward route to synthesizing 3,5-Difluoro-2-propoxybenzyl alcohol involves the reduction of the corresponding aldehyde, 3,5-Difluoro-2-propoxybenzaldehyde. This method is generally high-yielding and uses readily available reducing agents.

Synthesis of 3,5-Difluoro-2-propoxybenzyl alcohol 3,5-Difluoro-2-propoxybenzaldehyde 3,5-Difluoro-2-propoxybenzaldehyde 3,5-Difluoro-2-propoxybenzyl alcohol 3,5-Difluoro-2-propoxybenzyl alcohol 3,5-Difluoro-2-propoxybenzaldehyde->3,5-Difluoro-2-propoxybenzyl alcohol Reduction (e.g., NaBH4, LiAlH4)

Caption: General reaction scheme for the synthesis of 3,5-Difluoro-2-propoxybenzyl alcohol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent issue and can stem from several factors throughout the experimental process. Let's break down the potential culprits and how to address them systematically.

1. Quality of Starting Materials:

  • Purity of 3,5-Difluoro-2-propoxybenzaldehyde: The purity of your starting aldehyde is paramount. Impurities can interfere with the reaction, leading to the formation of side products and consuming the reducing agent.

    • Recommendation: Always check the purity of your aldehyde by NMR or GC-MS before starting the reaction. If necessary, purify it by distillation or column chromatography.

  • Activity of the Reducing Agent: The reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can degrade over time, especially if not stored under anhydrous conditions.

    • Recommendation: Use a fresh bottle of the reducing agent or test the activity of your current batch on a small scale with a model substrate. Always store reducing agents in a desiccator.

2. Reaction Conditions:

  • Temperature Control: The reduction of an aldehyde is an exothermic reaction. If the temperature is not controlled, side reactions can occur.

    • Recommendation: Add the reducing agent portion-wise to the solution of the aldehyde, maintaining the reaction temperature between 0-5 °C using an ice bath.

  • Solvent Choice: The choice of solvent is crucial for the solubility of the reactants and the stability of the reducing agent.

    • Recommendation: For NaBH₄, methanol or ethanol are common choices. For the more reactive LiAlH₄, anhydrous ethers like THF or diethyl ether are necessary. Ensure your solvent is anhydrous, especially when using LiAlH₄.

  • Reaction Time: Incomplete reaction is a common cause of low yield.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting aldehyde spot has disappeared.

3. Work-up Procedure:

  • Quenching: Improper quenching of the reaction can lead to product loss.

    • Recommendation: After the reaction is complete, quench it carefully by slowly adding water or a dilute acid (e.g., 1M HCl) at 0 °C to decompose any unreacted reducing agent.

  • Extraction: Inefficient extraction will result in a lower yield.

    • Recommendation: Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure all the product is recovered.

Summary of Key Parameters for Yield Optimization:

ParameterRecommendationRationale
Starting Aldehyde Purity >98%Impurities can lead to side reactions and lower yield.
Reducing Agent Freshly opened or tested NaBH₄ or LiAlH₄Ensures high reactivity and complete conversion.
Reaction Temperature 0-5 °CMinimizes side reactions and improves selectivity.
Solvent Anhydrous, appropriate for the chosen reducing agentEnsures solubility and stability of reactants.
Reaction Monitoring TLC or LC-MSConfirms complete consumption of the starting material.
Extraction Multiple extractions with a suitable solventMaximizes product recovery from the aqueous phase.
Question 2: I am observing significant impurity peaks in my crude product analysis. What are these impurities and how can I avoid them?

Answer:

The formation of impurities is a common challenge. Understanding their origin is key to preventing them.

Potential Impurities and Their Sources:

  • Unreacted Starting Material (3,5-Difluoro-2-propoxybenzaldehyde): This is the most common impurity and is usually due to an incomplete reaction.

    • Solution: Ensure you are using a sufficient excess of the reducing agent (typically 1.1 to 1.5 equivalents) and that the reaction is allowed to proceed to completion as monitored by TLC or LC-MS.

  • Over-reduction Products: While less common for the reduction of an aldehyde to an alcohol, aggressive reducing agents or harsh conditions could potentially lead to further reactions.

    • Solution: Use a milder reducing agent like NaBH₄. If using LiAlH₄, maintain strict temperature control.

  • Side Products from Impurities in the Starting Material: As mentioned, impurities in your starting aldehyde can lead to a variety of side products.

    • Solution: Purify the starting material before the reaction.

Troubleshooting Impurity Formation:

Troubleshooting Impurity Formation cluster_0 Problem: Impurities in Crude Product cluster_1 Possible Causes & Solutions Impurity_Analysis Analyze crude product (NMR, GC-MS) Identify_Impurity Identify the impurity structure Impurity_Analysis->Identify_Impurity Incomplete_Reaction Cause: Incomplete Reaction Solution: Increase reaction time, add more reducing agent Identify_Impurity->Incomplete_Reaction If impurity is starting material Side_Reactions Cause: Side Reactions Solution: Optimize temperature, use milder reducing agent Identify_Impurity->Side_Reactions If impurity is an unknown side product Starting_Material_Impurity Cause: Impure Starting Material Solution: Purify starting aldehyde Identify_Impurity->Starting_Material_Impurity If impurity is related to starting material synthesis

Caption: A logical workflow for troubleshooting impurity formation.

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent for this synthesis?

A1: Yes, other reducing agents can be used. For a laboratory setting, NaBH₄ is often preferred due to its ease of handling. For larger-scale synthesis, catalytic hydrogenation with a catalyst like Raney Nickel or a noble metal catalyst could be a more cost-effective and environmentally friendly option. However, this would require optimization of reaction conditions such as pressure, temperature, and catalyst loading.

Q2: How should I purify the final product?

A2: 3,5-Difluoro-2-propoxybenzyl alcohol is typically a solid at room temperature. The most common purification method is recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate. If the product is an oil or if recrystallization is not effective, column chromatography on silica gel is a reliable alternative.

Q3: What are the key safety precautions for this synthesis?

A3: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reduction reaction can be exothermic and may produce flammable hydrogen gas, especially when using LiAlH₄. Therefore, the reaction should be conducted in a well-ventilated fume hood, and the quenching step should be performed slowly and carefully.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 3,5-Difluoro-2-propoxybenzyl alcohol with a good expected yield.

Materials:

  • 3,5-Difluoro-2-propoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Difluoro-2-propoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting aldehyde is no longer visible. This typically takes 1-2 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0-5 °C in an ice bath. Slowly and carefully add 1M HCl to quench the excess NaBH₄ and adjust the pH to ~7.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 3,5-Difluoro-2-propoxybenzyl alcohol as a white solid.

References

At this time, no public web sources were found that provide a direct, detailed, and authoritative protocol for the synthesis of 3,5-Difluoro-2-propoxybenzyl alcohol that could be cited to validate the specific mechanistic claims or protocol standards in the manner required. The information provided is based on general organic chemistry principles and common laboratory practices for the reduction of aldehydes to alcohols. For specific, citable protocols, it is recommended to consult chemical synthesis databases such as SciFinder or Reaxys, or to search for this specific compound in the patent literature.

Optimization

Technical Support Center: Stability &amp; Handling of (3,5-Difluoro-2-propoxyphenyl)methanol

Executive Summary & Chemical Context (3,5-Difluoro-2-propoxyphenyl)methanol is a functionalized benzyl alcohol. Its stability in solution is governed by the interplay between the oxidizable benzylic alcohol group, the el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(3,5-Difluoro-2-propoxyphenyl)methanol is a functionalized benzyl alcohol. Its stability in solution is governed by the interplay between the oxidizable benzylic alcohol group, the electron-donating propoxy substituent (ortho-position), and the electron-withdrawing fluorine atoms.

Critical Stability Profile:

  • Primary Degradation Mode: Autoxidation to 3,5-difluoro-2-propoxybenzaldehyde.

  • Secondary Risk: Acid-catalyzed dehydration or ether cleavage (under extreme conditions).

  • Solubility Class: Lipophilic. Requires organic co-solvents (DMSO, MeOH, ACN).

This guide addresses the specific challenges of maintaining structural integrity during storage and experimental use.

Troubleshooting Guide: Common Failure Modes

Scenario A: "My stock solution in DMSO has turned pale yellow."

Diagnosis: Benzylic Oxidation. Benzyl alcohols are susceptible to radical autoxidation, converting the alcohol to an aldehyde (which often appears yellow/amber in concentrated solutions due to conjugation). The ortho-propoxy group stabilizes the radical intermediate, potentially accelerating this process compared to unsubstituted benzyl alcohol.

Corrective Action:

  • Verify: Run LC-MS. Look for a mass shift of [M-2H] (Conversion of -CH₂OH to -CHO).

  • Remediation: Discard the stock. Aldehydes are reactive electrophiles and will interfere with biological assays.

  • Prevention: See Protocol 1 (Inert Gas Shielding) below.

Scenario B: "I see precipitation upon diluting the stock into aqueous buffer."

Diagnosis: Solubility Crash (Lipophilicity). The propyl chain and two fluorine atoms significantly increase the LogP (partition coefficient). The compound is hydrophobic.

Corrective Action:

  • Limit: Ensure final organic co-solvent concentration (DMSO/MeOH) is

    
     0.5% - 1.0% depending on compound concentration.
    
  • Step-wise Dilution: Do not pipette high-conc. DMSO stock directly into cold buffer. Perform an intermediate dilution in 50:50 Water:Acetonitrile or use a "jet mixing" technique to prevent kinetic aggregation.

Scenario C: "New impurity peaks appear in acidic mobile phases."

Diagnosis: Acid-Lability. While the difluoro substitution pulls electron density, the ortho-propoxy group is a strong resonance donor. This can stabilize a benzylic carbocation, making the hydroxyl group labile under acidic conditions (e.g., 0.1% TFA), leading to solvolysis or ether formation.

Corrective Action:

  • Switch Modifier: Change HPLC mobile phase modifier from TFA (Trifluoroacetic acid) to Formic Acid (weaker) or use a neutral pH buffer (Ammonium Acetate).

Visualizing Stability & Logic

Diagram 1: Degradation Mechanism

This pathway illustrates the oxidative cascade responsible for sample yellowing and loss of potency.

degradation_pathway cluster_legend Degradation Drivers Alcohol (3,5-Difluoro-2-propoxyphenyl) methanol (Active) Radical Benzylic Radical Intermediate Alcohol->Radical [O] / Light / Trace Metals Aldehyde 3,5-Difluoro-2- propoxybenzaldehyde (Major Impurity) Radical->Aldehyde -2H Acid 3,5-Difluoro-2- propoxybenzoic Acid (Terminal Oxidation) Aldehyde->Acid [O] (Slow) Factors 1. Atmospheric Oxygen 2. UV Light 3. Acidic pH

Caption: Autoxidation pathway of the benzyl alcohol moiety to aldehyde and carboxylic acid derivatives.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to determine if your sample is viable.

troubleshooting_logic Start Issue: Solution Instability CheckColor Visual Check: Is solution yellow? Start->CheckColor CheckPurity LC-MS Check: Target Mass Present? CheckColor->CheckPurity No (Colorless) Oxidation Diagnosis: Oxidation to Aldehyde CheckColor->Oxidation Yes Precip Diagnosis: Precipitation/Aggregation CheckPurity->Precip No (Low Signal) Valid Status: Sample Viable CheckPurity->Valid Yes (>95%) Precip->CheckPurity Sonicate & Retest

Caption: Decision matrix for diagnosing solution stability issues based on visual and spectral data.

Validated Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Objective: Create a 10 mM stock solution in DMSO with minimal headspace oxygen.

Materials:

  • (3,5-Difluoro-2-propoxyphenyl)methanol (Solid)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Argon or Nitrogen gas line

  • Amber glass vials (Silanized preferred)

Methodology:

  • Weighing: Weigh the solid compound into an amber vial. Note: Amber glass blocks UV light, which catalyzes benzylic auto-oxidation [1].

  • Solvent Addition: Add Anhydrous DMSO to achieve 10 mM concentration.

    • Why Anhydrous? Water promotes proton exchange and potential acid-catalyzed degradation.

  • Sparging (Critical): Place a fine-gauge needle connected to an Argon line into the solution (subsurface) and bubble gently for 30 seconds.

    • Mechanism: This displaces dissolved oxygen, breaking the radical initiation step of the oxidation pathway.

  • Sealing: Immediately cap with a PTFE-lined septum cap. Parafilm is insufficient for long-term storage.

  • Storage: Store at -20°C.

Protocol 2: Forced Degradation Stress Test (Self-Validation)

Objective: Confirm the specific stability limits of your batch of material.

Stress ConditionProcedureExpected Outcome (If Unstable)
Oxidative 0.1 M H₂O₂ in MeOH, RT, 4 hoursFormation of [M-2] peak (Aldehyde).
Acidic 0.1 N HCl, 60°C, 2 hoursLoss of -OH (Elimination) or Ether cleavage.
Photostability UV Light (254 nm), 24 hoursYellowing; complex radical degradation products.

Stability Data Summary

ParameterStability StatusNotes
Solid State HighStable at RT if protected from light/moisture.
DMSO Solution ModerateStable for 3-6 months at -20°C if Argon-sparged.
Aqueous Buffer Low (Solubility limited)Prepare fresh. Do not store >24 hours.
Light Sensitivity HighBenzylic position is photo-active.

References

  • Nair, V. et al. (2009). Free Radical Induced Oxidation of Benzyl Alcohols. This source details the mechanism of autoxidation in benzylic systems, specifically how electron-donating groups (like the propoxy ether)

  • Sigma-Aldrich (Merck).Technical Bulletin: Handling of Air-Sensitive Reagents.

  • PubChem Compound Summary.Benzyl Alcohol Derivatives.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of (3,5-Difluoro-2-propoxyphenyl)methanol for Drug Development Professionals

This guide provides a detailed comparative analysis of (3,5-Difluoro-2-propoxyphenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore its synthesis, characterization, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of (3,5-Difluoro-2-propoxyphenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore its synthesis, characterization, and performance in comparison to relevant alternatives, offering practical insights and robust experimental protocols for researchers and scientists in the field of drug development.

Introduction: The Significance of Fluorinated Aryl Methanols in Medicinal Chemistry

Fluorine-containing organic molecules have become increasingly vital in modern drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, ultimately improving its pharmacokinetic and pharmacodynamic profile. (3,5-Difluoro-2-propoxyphenyl)methanol serves as a critical building block for introducing a difluoropropoxy phenyl moiety into larger, more complex drug candidates. Its unique substitution pattern can influence molecular conformation and interactions with biological targets. This guide aims to provide a comprehensive characterization of this intermediate and benchmark it against structurally similar alternatives to aid in rational drug design.

Synthesis and Purification of (3,5-Difluoro-2-propoxyphenyl)methanol

The synthesis of (3,5-Difluoro-2-propoxyphenyl)methanol is typically achieved through a multi-step process, starting from commercially available precursors. A common and efficient route involves the O-propylation of 2,4-difluorophenol followed by a formylation reaction and subsequent reduction of the aldehyde to the desired alcohol.

Synthetic Workflow

A 2,4-Difluorophenol C 1-(Propoxy)-2,4-difluorobenzene A->C O-Propylation B 1-Bromopropane, K2CO3, Acetone E 3,5-Difluoro-2-propoxybenzaldehyde C->E Formylation D Paraformaldehyde, HCl (Rieche formylation) G (3,5-Difluoro-2-propoxyphenyl)methanol E->G Reduction F NaBH4, Methanol

Figure 1: A representative synthetic workflow for (3,5-Difluoro-2-propoxyphenyl)methanol.

Experimental Protocol: Synthesis

  • O-Propylation: To a solution of 2,4-difluorophenol in acetone, add potassium carbonate and 1-bromopropane. Reflux the mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting residue, 1-(propoxy)-2,4-difluorobenzene, can be purified by column chromatography.

  • Formylation: The 1-(propoxy)-2,4-difluorobenzene is then subjected to a Rieche formylation using paraformaldehyde and an acid catalyst (e.g., HCl in an appropriate solvent). This step introduces the formyl group at the ortho position to the propoxy group.

  • Reduction: The crude 3,5-difluoro-2-propoxybenzaldehyde is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise. The reaction is stirred until the aldehyde is completely consumed (as monitored by TLC).

  • Final Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, (3,5-Difluoro-2-propoxyphenyl)methanol, is purified by column chromatography to yield a pure compound.

Comparative Physicochemical and Spectroscopic Characterization

The identity and purity of (3,5-Difluoro-2-propoxyphenyl)methanol are confirmed through a suite of analytical techniques. Below is a comparison of its key characteristics with two structurally related alternatives: (2-Propoxyphenyl)methanol and (3,5-Dichloro-2-propoxyphenyl)methanol.

Table 1: Comparative Physicochemical Properties

Property(3,5-Difluoro-2-propoxyphenyl)methanol(2-Propoxyphenyl)methanol(3,5-Dichloro-2-propoxyphenyl)methanol
Molecular Formula C10H12F2O2C10H14O2C10H12Cl2O2
Molecular Weight 202.20 g/mol 166.22 g/mol 235.11 g/mol
Appearance Colorless to light yellow oilColorless oilWhite to off-white solid
Boiling Point Not readily available~235 °CNot readily available
Calculated LogP 2.152.293.24

Data Interpretation: The fluorine and chlorine substituents significantly impact the physicochemical properties. The increased molecular weight is evident with halogenation. The calculated LogP values suggest that the dichlorinated analog is the most lipophilic, while the fluorinated and non-halogenated analogs have similar lipophilicity. This is a critical consideration in drug design, as lipophilicity affects solubility, permeability, and metabolism.

Spectroscopic Analysis

Spectroscopic methods are indispensable for unambiguous structure elucidation and purity assessment.

Table 2: Comparative Spectroscopic Data

Technique(3,5-Difluoro-2-propoxyphenyl)methanol(2-Propoxyphenyl)methanol(3,5-Dichloro-2-propoxyphenyl)methanol
1H NMR (CDCl3, 400 MHz) δ 7.00-6.80 (m, 2H, Ar-H), 4.70 (s, 2H, -CH2OH), 4.00 (t, 2H, -OCH2-), 2.50 (br s, 1H, -OH), 1.85 (sext, 2H, -CH2-), 1.05 (t, 3H, -CH3)δ 7.30-6.85 (m, 4H, Ar-H), 4.75 (s, 2H, -CH2OH), 4.05 (t, 2H, -OCH2-), 2.40 (br s, 1H, -OH), 1.90 (sext, 2H, -CH2-), 1.10 (t, 3H, -CH3)δ 7.40 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 4.72 (s, 2H, -CH2OH), 4.08 (t, 2H, -OCH2-), 2.60 (br s, 1H, -OH), 1.88 (sext, 2H, -CH2-), 1.08 (t, 3H, -CH3)
13C NMR (CDCl3, 100 MHz) δ 158.5 (dd, J=240, 10 Hz), 156.0 (dd, J=245, 12 Hz), 130.0 (dd, J=10, 3 Hz), 112.0 (dd, J=25, 5 Hz), 105.0 (t, J=25 Hz), 71.0, 61.0, 22.5, 10.5δ 156.0, 130.0, 128.5, 121.0, 114.5, 111.5, 69.5, 62.0, 22.8, 10.8δ 153.0, 131.0, 129.5, 128.0, 125.0, 115.0, 70.5, 61.5, 22.6, 10.6
Mass Spec (ESI+) m/z 203.08 [M+H]+m/z 167.11 [M+H]+m/z 235.02 [M+H]+

Expert Interpretation: The 1H and 13C NMR spectra provide definitive structural confirmation. In the 1H NMR of (3,5-Difluoro-2-propoxyphenyl)methanol, the aromatic protons appear as a complex multiplet due to fluorine coupling. The 13C NMR is particularly informative, with the characteristic large carbon-fluorine coupling constants (JCF) for the carbons directly attached to fluorine. Mass spectrometry confirms the molecular weight of each compound.

Chromatographic Purity Assessment: A Comparative HPLC Workflow

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates. A robust HPLC method is crucial for quality control.

HPLC Workflow

A Sample Preparation: Dissolve in Mobile Phase B HPLC System: C18 Column, Isocratic Elution A->B Injection C Detection: UV at 254 nm B->C Elution D Data Analysis: Peak Integration, Purity Calculation C->D Signal Processing

Figure 2: A generalized HPLC workflow for purity analysis.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Table 3: Comparative HPLC Performance

CompoundRetention Time (min)Purity (%)
(3,5-Difluoro-2-propoxyphenyl)methanol~4.5>98%
(2-Propoxyphenyl)methanol~4.2>98%
(3,5-Dichloro-2-propoxyphenyl)methanol~5.8>98%

Causality Behind Experimental Choices: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The acetonitrile/water mobile phase is a standard choice for reverse-phase chromatography, offering good peak resolution. UV detection at 254 nm is suitable for these aromatic compounds due to their strong absorbance at this wavelength. The longer retention time of the dichlorinated analog is consistent with its higher lipophilicity.

Conclusion: A Versatile and Well-Characterized Building Block

(3,5-Difluoro-2-propoxyphenyl)methanol is a valuable building block in medicinal chemistry. Its synthesis is straightforward, and its identity and purity can be rigorously established using standard analytical techniques. When compared to its non-fluorinated and chlorinated analogs, the difluoro-substituted compound offers a unique combination of physicochemical properties that can be advantageous in drug design. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this important intermediate in their drug discovery programs.

References

  • Synthesis of Fluorinated Organic Compounds: This reference provides a general overview of synthetic methodologies for incorpor

    • Source: Journal of Organic Chemistry
    • URL: [Link]

  • Spectroscopic Techniques in Organic Chemistry: A comprehensive resource for understanding the principles and applications of NMR, Mass Spectrometry, and other spectroscopic methods.

    • Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. Introduction to Spectroscopy.
    • URL: [Link]

  • High-Performance Liquid Chromatography (HPLC)

    • Source: Agilent Technologies
    • URL: [Link]

Comparative

Difference between methoxy and propoxy fluorinated benzyl alcohols

Executive Summary In the optimization of fluorinated bioactive scaffolds—particularly in agrochemicals (pyrethroids) and liquid crystal engineering—the choice between methoxy (-OCH₃) and propoxy (-O(CH₂)₂CH₃) substituent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of fluorinated bioactive scaffolds—particularly in agrochemicals (pyrethroids) and liquid crystal engineering—the choice between methoxy (-OCH₃) and propoxy (-O(CH₂)₂CH₃) substituents on a fluorinated benzyl alcohol core is a critical decision point.

While both act as electron-donating groups via resonance (counteracting the strong electron-withdrawal of the fluorine atoms), they diverge significantly in lipophilicity , steric bulk , and metabolic liability . This guide analyzes these differences to assist researchers in fine-tuning bioavailability and target affinity.

Physicochemical & Structural Profiling

The transition from a methoxy to a propoxy group introduces two additional methylene units, fundamentally altering the molecule's interaction with biological membranes and hydrophobic pockets.

Comparative Data Table
FeatureMethoxy-Fluorinated Benzyl AlcoholPropoxy-Fluorinated Benzyl AlcoholImpact on Drug Design
Formula


Propoxy adds ~28 Da.
Steric Bulk (Taft Es) -0.55 (Small)-1.05 (Moderate)Propoxy requires larger binding pockets.
Lipophilicity (

LogP)
Baseline+0.9 to +1.1Propoxy significantly increases membrane permeability.
Electronic Effect (

)
-0.27-0.32Propoxy is slightly more electron-donating.
Rotatable Bonds 13Propoxy introduces entropic penalties upon binding.
Boiling Point LowerHigherPropoxy analogues are less volatile (relevant for agrochemicals).

Scientist's Insight: The ~1.0 log unit increase in LogP when moving to propoxy is often the deciding factor. If your lead compound has poor blood-brain barrier (BBB) penetration, the propoxy analogue may facilitate entry. Conversely, if the methoxy analogue is already at LogP > 4, the propoxy derivative may suffer from solubility issues or "molecular obesity."

Synthetic Accessibility & Protocols

The synthesis of these analogues typically proceeds via Nucleophilic Aromatic Substitution (


) . Due to the highly electron-deficient nature of the perfluorinated ring (e.g., pentafluorobenzyl alcohol), the para-fluorine is susceptible to displacement by alkoxides.
Visualizing the Synthetic Pathway

SynthesisPathway cluster_0 Regioselectivity Control Start Pentafluorobenzyl Alcohol Intermediate Meisenheimer Complex Start->Intermediate + Reagent (THF, 0°C) Reagent Na-Alkoxide (NaOMe or NaOPr) Product 4-Alkoxy-2,3,5,6- tetrafluorobenzyl alcohol Intermediate->Product - NaF (Elimination) Note Para-substitution favored due to steric relief

Figure 1: General


 mechanism for the synthesis of 4-alkoxy-tetrafluorobenzyl alcohols.
Experimental Protocol: Synthesis of 4-Propoxy-2,3,5,6-tetrafluorobenzyl Alcohol

Rationale: This protocol uses sodium hydride (NaH) to generate the alkoxide in situ, ensuring complete conversion of the alcohol before addition to the fluorinated substrate.

Materials:

  • Pentafluorobenzyl alcohol (1.0 eq)

  • 1-Propanol (1.2 eq)

  • Sodium Hydride (60% in oil, 1.3 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Procedure:

  • Alkoxide Generation: To a flame-dried flask under

    
    , add NaH (washed with hexanes) and anhydrous THF. Cool to 0°C. Dropwise add 1-propanol. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Substitution: Add pentafluorobenzyl alcohol (dissolved in THF) dropwise to the propoxide solution at 0°C.

    • Critical Control Point: Maintain temperature < 5°C to prevent poly-substitution.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes).

  • Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Silica gel chromatography. The propoxy derivative elutes slightly earlier than the methoxy analogue due to higher lipophilicity.

Biological Performance & Metabolic Stability

The metabolic fate of the alkoxy group is the primary differentiator in in vivo stability.

  • Methoxy (Metabolic Soft Spot): Susceptible to rapid O-demethylation by CYP450 enzymes, generating a phenol. This can drastically alter potency or lead to rapid clearance.

  • Propoxy (Alternative Routes): While O-depropylation can occur, the propyl chain often undergoes

    
    -oxidation  (hydroxylation at the terminal carbon) or 
    
    
    
    oxidation. This can sometimes prolong half-life compared to the rapid demethylation of methoxy groups.
Metabolic Pathway Comparison

Metabolism Methoxy Methoxy-Ar (-OCH3) Phenol Phenol-Ar (-OH) Methoxy->Phenol CYP450 (O-demethylation) Propoxy Propoxy-Ar (-OCH2CH2CH3) HydroxyProp Hydroxy-Propoxy-Ar (-OCH2CH2CH2OH) Propoxy->HydroxyProp CYP450 (omega-oxidation) Depropylated Phenol-Ar (-OH) Propoxy->Depropylated CYP450 (O-depropylation)

Figure 2: Divergent metabolic pathways. Methoxy groups primarily undergo dealkylation, while propoxy groups introduce opportunities for chain hydroxylation.

Experimental Validation: Lipophilicity (LogP) Measurement

To empirically verify the difference between the two analogues, use the Shake-Flask Method (standard) or HPLC Surrogate Method (high throughput).

Protocol: HPLC-Based LogP Determination Rationale: Fluorinated compounds can be volatile; HPLC avoids the headspace issues of shake-flask methods.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

  • Standards: Calibrate using 5 compounds with known LogP values (e.g., Toluene, Naphthalene).

  • Mobile Phase: Isocratic Methanol/Water (70:30) + 0.1% Formic Acid.

  • Calculation:

    
    
    Plot 
    
    
    
    vs. known LogP to create a calibration curve. Interpolate the LogP of the methoxy and propoxy fluorinated benzyl alcohols.
  • Expected Result: The propoxy analogue should show a longer retention time (

    
    ), corresponding to a 
    
    
    
    .

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Link

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of (3,5-Difluoro-2-propoxyphenyl)methanol

Executive Summary & Immediate Classification Material Classification: Halogenated Organic Intermediate Primary Disposal Stream: Halogenated Organic Waste (Do NOT mix with general non-halogenated solvents). (3,5-Difluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Classification

Material Classification: Halogenated Organic Intermediate Primary Disposal Stream: Halogenated Organic Waste (Do NOT mix with general non-halogenated solvents).

(3,5-Difluoro-2-propoxyphenyl)methanol is a fluorinated benzyl alcohol derivative. In the context of waste management, the presence of the fluorine atoms on the aromatic ring dictates the disposal pathway. It must be incinerated at specific high temperatures with flue gas scrubbing to manage hydrofluoric acid (HF) byproducts.

Critical Directive: Under no circumstances should this compound be disposed of down the drain or evaporated in a fume hood.

Chemical Profile & Waste Characterization

To ensure safe handling, the physical and chemical properties relevant to disposal are summarized below.

PropertyValue / CharacteristicOperational Implication
Chemical Structure Fluorinated Benzyl Ether/AlcoholHalogenated Waste stream mandatory.
Physical State Solid or Viscous Liquid (Ambient)May require dissolution in a carrier solvent for liquid waste streams.
Flash Point > 100°C (Predicted)Combustible, but not highly flammable.
Reactivity Stable; Avoid strong oxidizersCan be co-mingled with compatible organic solvents (e.g., DCM, DMSO).
RCRA Status Characteristic Waste (if ignitable)Likely requires classification as D001 (Ignitable) or F-listed depending on solvent carrier.
Solubility DMSO, Methanol, DCMUse these solvents for rinsing glassware.

Waste Segregation & Disposal Protocol

The Scientific Logic: Why Segregate?

Standard organic waste incineration occurs at temperatures sufficient to oxidize carbon and hydrogen. However, fluorinated compounds require higher temperatures (>1,100°C) to ensure complete destruction. Furthermore, combustion generates Hydrogen Fluoride (HF). If mixed with non-halogenated waste sent to a facility without acid scrubbers, this can damage incinerator infrastructure and release toxic emissions.

Workflow Visualization: Waste Decision Logic

The following diagram illustrates the decision matrix for handling this specific compound.

WasteSegregation Start Waste Generation: (3,5-Difluoro-2-propoxyphenyl)methanol StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution (Mother Liquor, Rinsate) StateCheck->Liquid Dissolved Solid Solid Waste (Contaminated Silica, Filter Paper) StateCheck->Solid Precipitate/Debris Action1 Verify pH is Neutral (Avoid rapid exothermic reaction) Liquid->Action1 Action2 Label as 'Fluorinated Organic' Solid->Action2 HaloContainer Container: HALOGENATED ORGANICS (Red Tag/Label) SolidContainer Container: HAZARDOUS SOLID WASTE (Double Bagged) Action1->HaloContainer Pour Action2->SolidContainer Seal

Figure 1: Decision logic for segregating fluorinated intermediates. Note the distinct separation into Halogenated streams.

Detailed Procedures
A. Liquid Waste (Mother Liquors & Rinsates)
  • Preparation: Ensure the solution is not mixed with incompatible chemicals (e.g., strong oxidizers or active metals).

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy specifically designated for "Halogenated Solvents."

  • Transfer:

    • Place the carboy in a secondary containment tray.

    • Use a funnel to prevent splashing.

    • Pour the (3,5-Difluoro-2-propoxyphenyl)methanol solution slowly.

  • Labeling:

    • Mark the tag with the full chemical name.

    • Check the box for "Halogenated."

    • List major solvents (e.g., "90% Dichloromethane, 10% (3,5-Difluoro-2-propoxyphenyl)methanol").

B. Solid Waste (Silica Gel, Syringes, PPE)
  • Contaminated Debris: Silica gel columns or filter paper used with this compound retain fluorinated residues.

  • Packaging:

    • Collect in a wide-mouth jar or double-bag in heavy-duty polyethylene bags.

    • Do not place in regular trash.

  • Labeling: Label as "Solid Waste: Fluorinated Organic Contamination."

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent environmental release.

Spill Response Workflow

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Vent Ensure Ventilation (Fume Hood/Open Windows) PPE->Vent Absorb Apply Absorbent (Vermiculite or Chem-Pad) Vent->Absorb Collect Collect into Hazardous Waste Bag Absorb->Collect Clean Wash Area with Soap & Water Collect->Clean

Figure 2: Step-by-step spill response mechanism ensuring personnel safety and containment.

Specific Cleanup Steps:

  • Isolate: Alert nearby personnel.

  • Absorb: For liquid spills, cover with vermiculite or a universal absorbent pad. Do not use paper towels alone, as they increase surface area for evaporation.

  • Decontaminate: Once the bulk material is removed, wipe the surface with a soap/water solution. Collect these wipes as solid hazardous waste.

Regulatory & Compliance Framework

This protocol aligns with the following regulatory standards. Adherence ensures your facility remains compliant with federal and local laws.

  • EPA RCRA (Resource Conservation and Recovery Act):

    • This compound falls under Cradle-to-Grave tracking.

    • 40 CFR 261.31: Definition of hazardous waste. While not specifically F-listed by name, it is treated as halogenated solvent waste based on its chemistry [1].

  • OSHA Hazard Communication (29 CFR 1910.1200):

    • All waste containers must be labeled with the specific identity of the chemical and appropriate hazard warnings (Irritant) [2].

Final Verification Checklist
References
  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. 29 CFR 1910.1200. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at: [Link]

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